molecular formula C10H14BrN3 B580178 1-(6-Bromopyridin-3-YL)-4-methylpiperazine CAS No. 879488-53-6

1-(6-Bromopyridin-3-YL)-4-methylpiperazine

Cat. No.: B580178
CAS No.: 879488-53-6
M. Wt: 256.147
InChI Key: VCDWKCPGKQANIF-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-4-methylpiperazine is a key chemical intermediate in medicinal chemistry and drug discovery. Its structure, featuring a bromopyridine moiety linked to a methylpiperazine group, makes it a versatile scaffold for constructing more complex molecules. Piperazine derivatives are extensively investigated for their broad spectrum of biological activities, including potential antibacterial, anticancer, anti-inflammatory, and antiviral applications . The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to explore structure-activity relationships. Computational pharmacology data suggests that molecules based on this scaffold are likely to exhibit high gastrointestinal absorption and blood-brain barrier permeation, which is a critical consideration in the development of central nervous system (CNS) active drugs . This compound is intended for use in research and further manufacturing of pharmaceutical substances and is strictly for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWKCPGKQANIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879488-53-6
Record name 1-(6-bromopyridin-3-yl)-4-methylpiperazine
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Synthetic Methodologies and Chemical Derivatization of 1 6 Bromopyridin 3 Yl 4 Methylpiperazine

Established Synthetic Routes for 1-(6-Bromopyridin-3-yl)-4-methylpiperazine

The synthesis of this compound is primarily achieved through cross-coupling reactions that form the crucial carbon-nitrogen bond between the pyridine (B92270) and piperazine (B1678402) rings.

Key Reaction Pathways and Reagents

The construction of the this compound core structure relies on well-established organometallic and nucleophilic substitution reactions.

Buchwald-Hartwig Amination: A prominent method for synthesizing aryl amines, the Buchwald-Hartwig amination, is a practical pathway for coupling 1-methylpiperazine (B117243) with a suitable bromopyridine precursor. nih.gov This palladium-catalyzed cross-coupling reaction typically involves an aryl halide (or triflate) and an amine in the presence of a strong base. For the synthesis of tertiary aminopyridines, the reaction can be carried out in sealed tubes, providing an expedient route. nih.gov A typical catalytic system includes a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]), a phosphine (B1218219) ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a base, commonly sodium tert-butoxide (NaOBu-t), in a solvent like toluene. chemspider.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is another key pathway, particularly when the pyridine ring is activated by electron-withdrawing groups. nih.gov In the case of this compound, the reaction would involve a doubly activated pyridine ring, such as 2-bromo-5-nitropyridine (B18158) or 2,5-dibromopyridine, reacting with 1-methylpiperazine. The bromine atom at the 6-position makes the pyridine ring susceptible to nucleophilic attack. While fluorine is often the most reactive leaving group in SNAr reactions, bromine is also effective. nih.gov Studies on pyridinium (B92312) ions show a reactivity order of F⁻ ~ Cl⁻ ~ Br⁻ ~ I⁻ for leaving groups in reactions with piperidine (B6355638). nih.gov For many heterocyclic systems, these reactions are believed to proceed through a concerted mechanism rather than a stepwise addition-elimination sequence. nih.gov

A summary of these key synthetic pathways is presented below:

Table 1: Key Reaction Pathways for the Synthesis of this compound
Reaction Type Starting Materials Key Reagents & Conditions
Buchwald-Hartwig Amination 2-Bromo-5-halopyridine, 1-Methylpiperazine Pd catalyst (e.g., [Pd₂(dba)₃]), Phosphine ligand (e.g., BINAP), Base (e.g., NaOBu-t), Toluene, 80°C. chemspider.comresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) 2,5-Dihalopyridine (e.g., 2,5-dibromopyridine), 1-Methylpiperazine Polar aprotic solvent (e.g., DMSO, DMF), Base (e.g., K₂CO₃), Elevated temperatures. mdpi.com

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize yield and minimize by-products.

For Buchwald-Hartwig aminations , the choice of ligand, base, and solvent is critical. The use of bulky, electron-rich phosphine ligands is essential for the catalytic cycle. The reaction often requires strong, non-nucleophilic bases like sodium tert-butoxide to facilitate the catalyst turnover. researchgate.net Running the reaction under an inert atmosphere (e.g., argon) is standard practice to prevent the degradation of the catalyst and reagents. chemspider.com

In SNAr reactions , yield and purity are influenced by the solvent, temperature, and nature of the leaving group. Highly polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the reactants and facilitate the reaction. mdpi.commdpi.com Temperature control is crucial; for instance, a similar SNAr reaction between 3-chloro-6-nitropyridine and piperazine in n-butanol at 95°C for 24 hours resulted in a high yield of 96%. Purification is typically achieved through column chromatography or recrystallization. chemspider.comnih.gov

Design and Synthesis of Novel Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile template for creating a library of new chemical entities through modifications at distinct positions.

Modifications on the Piperazine Ring

The piperazine ring is a common site for modification to fine-tune the physicochemical properties of the molecule. A straightforward modification is the substitution of the methyl group at the N4 position with other alkyl groups. For example, the ethyl analogue, 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine (B1382084), has been synthesized and is noted to have enhanced lipophilicity compared to its methyl counterpart, which can improve membrane permeability. The synthesis of such analogues can be achieved by using the corresponding N-substituted piperazine (e.g., 1-ethylpiperazine) in the synthetic routes described previously. The parent compound, 1-[(6-Bromopyridin-3-yl)methyl]piperazine, lacking any substitution at the N4 position, also serves as a key intermediate for further derivatization. evitachem.com

Table 2: Examples of Modifications on the Piperazine Ring

Analogue Name Modification Impact on Properties
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine N-Methyl group replaced with N-Ethyl group Enhanced lipophilicity, potentially better membrane permeability.
1-[(6-Bromopyridin-3-yl)methyl]piperazine N-Methyl group removed (secondary amine) Provides a reactive site for further functionalization. evitachem.com
1-(Benzo[b]thiophen-4-yl)piperazine derivatives Piperazine ring linked to a different aromatic system Alters the overall scaffold for exploring different biological targets. thieme-connect.com

Substitutions on the Bromopyridine Moiety

The bromopyridine moiety offers significant opportunities for structural diversification. The bromine atom at the 6-position is a versatile handle for a variety of cross-coupling reactions. It can be substituted with other nucleophiles like amines or thiols through reactions like the Buchwald-Hartwig amination. nih.govevitachem.com

Furthermore, palladium-catalyzed coupling reactions such as Suzuki or Negishi coupling can be employed to replace the bromine atom with a wide range of aryl, heteroaryl, or alkyl groups, leading to the formation of bipyridine derivatives and other complex structures. mdpi.com For instance, the synthesis of bipyridine compounds can be achieved through the homocoupling of bromopyridines catalyzed by Pd(OAc)₂ in the presence of piperazine. mdpi.com

Another strategy involves replacing the bromine atom with other halogens or functional groups at the outset of the synthesis. For example, analogues containing a fluorine atom, such as 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines, have been synthesized to explore their potential as receptor agonists. thieme-connect.com Similarly, derivatives with a nitro group, like 1-(6-nitropyridin-3-yl)piperazine, have been prepared via nucleophilic aromatic substitution on 3-chloro-6-nitropyridine.

Linker Strategies for Conjugation in Bioactive Molecules

The structure of this compound can be incorporated into larger bioactive molecules through the use of chemical linkers. These linkers can be attached to either the piperazine or the pyridine moiety.

One common strategy is to functionalize the secondary amine of a de-methylated analogue, such as 1-(6-bromopyridin-3-yl)piperazine. This allows for the introduction of various linker types. For example, flexible alkyl chains of varying lengths can be introduced. A study on related pyridyl alkylarylpiperazines found that a three-carbon linker was beneficial for maintaining agonistic activity at certain receptors. thieme-connect.com The synthesis of such linked compounds can be achieved by reacting the piperazine nitrogen with alkyl halides containing a terminal functional group.

Alternatively, the pyridine ring can be the point of attachment. The bromine atom can be converted into other functional groups that can then be used for conjugation. For instance, a Suzuki coupling could introduce a boronic ester, which can then participate in further reactions. The methylene (B1212753) bridge found in analogues like 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine also acts as a simple, one-carbon linker, providing rotational flexibility between the two ring systems. This compound is synthesized via reductive amination of 6-bromonicotinaldehyde (B16785) with 1-ethylpiperazine, showcasing a method to introduce this linker.

Advanced Synthetic Techniques and Scalability Considerations for Derivatization

The evolution of synthetic organic chemistry has introduced a range of advanced methodologies aimed at improving reaction efficiency, product yield, and operational safety, while also addressing the challenges of scaling up production from the laboratory bench to an industrial scale. For the derivatization of this compound, techniques such as microwave-assisted synthesis and flow chemistry, alongside sophisticated catalytic systems, are pivotal. These methods offer significant advantages over traditional batch processing, including accelerated reaction times, enhanced process control, and pathways to more sustainable and scalable manufacturing.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This localized superheating can overcome activation energy barriers more efficiently than conventional heating methods, often resulting in higher yields and cleaner reaction profiles.

In the context of derivatizing pyridinyl-piperazine scaffolds, microwave assistance is particularly effective for reactions like nucleophilic aromatic substitution and transition-metal-catalyzed cross-couplings. For instance, the synthesis of various pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been successfully achieved using a one-pot, multi-component reaction under microwave irradiation, demonstrating high yields and a significant reduction in reaction time. Similarly, microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported, showcasing the method's utility in constructing complex heterocyclic systems efficiently. The synthesis of 6-methoxy-5,6-dihydro-5-azapurines also benefits from microwave assistance, providing a simple and fast route to novel purine-like scaffolds.

The table below summarizes representative findings for microwave-assisted derivatization of related heterocyclic compounds.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeYield (%)Ref.
2-aminopyridineCyanamide, 4-chlorobenzaldehydeMW, 120 °C, 15 minPyridinyl-1,3,5-triazine70
3-methyl-1-phenyl-1H-pyrazolo-5-amineFormaldehyde, β-diketonesInCl₃, MW, WaterPyrazolo[3,4-b]pyridineGood to Excellent
N-aryl-3-oxobutanamideAldehyde, Ureap-TsOH, MW, Solvent-freeDihydropyrimidinoneExcellent

Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch synthesis, offering superior control over reaction parameters, enhanced safety, and seamless scalability. In a flow reactor, reactants are continuously pumped through a network of tubes where they mix and react. This setup allows for precise control over temperature, pressure, and residence time, leading to highly reproducible results.

The synthesis of pyridine and pyrazole (B372694) derivatives has been successfully adapted to flow processes. For example, a continuous-flow method for 1,3-dipolar cycloaddition has been developed for synthesizing pyrazoles, achieving good yields. Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume at any given moment minimizes risks. Furthermore, the transition from laboratory-scale synthesis to large-scale production is often more straightforward with flow systems. By simply extending the operation time or "scaling out" (running multiple reactors in parallel), gram to kilogram quantities of the target compound can be produced without re-optimizing the reaction conditions. The development of a continuous flow formylation/hydrazine cyclization cascade for the scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine underscores the potential of this technology for producing complex heterocyclic intermediates.

The table below highlights key aspects of flow chemistry applied to the synthesis of related heterocyclic structures.

Reaction TypeSubstratesKey AdvantageThroughputRef.
Pyrazole SynthesisVinylidene keto esters, Hydrazine derivativesExcellent regioselectivity, Good yieldsN/A
1,3-Dipolar CycloadditionTerminal alkynes, TrimethylsilyldiazomethaneMild conditions, Uninterrupted two-step processN/A
Pyridine SynthesisN/AImproved selectivity, Continuous operationUp to 75% product yield over 15 days

Advanced Catalytic Methods and Scalability

The derivatization of this compound heavily relies on transition-metal-catalyzed cross-coupling reactions to modify the bromopyridine core. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds. These reactions enable the introduction of a wide array of functional groups, including aryl, heteroaryl, and alkyl substituents, at the 6-position of the pyridine ring.

Recent advancements have focused on developing more robust and efficient catalytic systems. This includes the use of specialized ligands that enhance catalyst stability and activity, allowing for lower catalyst loadings and milder reaction conditions. For instance, iminophosphine-palladium catalysts have shown high activity for the cross-coupling of various aryl halides. Copper-catalyzed reactions also present a valuable alternative for certain transformations, such as C-N bond formation.

From a scalability perspective, a key challenge is the cost and removal of the metal catalyst from the final product, which is a critical concern in pharmaceutical manufacturing. The transition to industrial-scale production often requires significant process optimization to minimize catalyst loading and ensure its effective removal. Heterogeneous catalysts, where the catalyst is immobilized on a solid support, offer a potential solution by simplifying catalyst separation and recycling. Furthermore, manganese-catalyzed asymmetric hydroamination has been demonstrated on a gram-scale, indicating the potential for scaling up such catalytic processes for producing chiral derivatives.

The table below provides examples of advanced catalytic derivatizations.

Reaction TypeSubstrateCatalyst SystemProductYield (%)Ref.
Suzuki Coupling1,4-dichlorophthalazinePalladium catalyst4-aryl-1-(4-methylpiperazin-1-yl)phthalazinesGood
C-N CouplingN-aryl-2-aminopyridinesPalladium, Rhodium, Copper, etc.N-heterocyclesN/A
Asymmetric HydroaminationAllylic Alcohols, Piperazine derivativesMn/P,N,N-ligandChiral amino alcohols92 (gram-scale)

Biological Activities and Pharmacological Profiles of 1 6 Bromopyridin 3 Yl 4 Methylpiperazine and Its Analogues

Enzyme Inhibition Studies

The inhibitory effects of 1-(pyridin-3-yl)piperazine analogues have been explored against several enzyme families. While direct data for 1-(6-Bromopyridin-3-YL)-4-methylpiperazine is largely absent from the public domain, the activities of structurally related molecules offer valuable context.

Myeloperoxidase (MPO) Inhibitory Activity

Myeloperoxidase (MPO) is an enzyme implicated in inflammatory processes, and its inhibition is a therapeutic target for a range of diseases nih.gov. While there is no specific data available on the MPO inhibitory activity of this compound, research into MPO inhibitors is active nih.govnih.gov. Various compounds are being investigated for their ability to suppress MPO activity, thereby mitigating tissue damage caused by MPO-derived oxidants nih.gov. The development of such inhibitors often involves screening diverse chemical libraries to identify novel scaffolds with the desired activity nih.gov. The potential of pyridinylpiperazine derivatives as MPO inhibitors remains an area for future investigation.

Heat Shock Protein 70 (Hsp70) Modulation

Heat shock protein 70 (Hsp70) is a molecular chaperone that plays a critical role in cell survival, particularly in cancer cells, making it an attractive target for therapeutic intervention mdpi.com. The modulation of Hsp70 can interfere with its cytoprotective functions and enhance the efficacy of cancer treatments mdpi.com.

While no studies directly link this compound to Hsp70 modulation, the broader field has seen the development of small molecule modulators nih.govnih.gov. For example, certain compounds have been found to inhibit the ATPase activity of plasmodial Hsp70, demonstrating the feasibility of targeting this protein with small molecules nih.gov. The exploration of pyridinylpiperazine derivatives as potential Hsp70 modulators is a plausible direction for future research, given the diverse biological activities associated with this chemical scaffold jopcr.com.

Other Enzymatic Targets and Inhibition Mechanisms

A notable enzymatic target for which a derivative of 1-(pyridin-3-yl)piperazine has been investigated is lactate (B86563) dehydrogenase (LDH) medchemexpress.com. LDH is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells nih.govmdpi.com. Consequently, LDH inhibitors are being explored as potential anticancer agents nih.govnih.govresearchgate.net.

A study on novel 1-(pyridin-3-yl)piperazine derivatives identified them as potent and selective inhibitors of human lactate dehydrogenase 2 (LDH2). While specific inhibitory concentrations for this compound were not provided in the available abstracts, the study highlights the potential of this chemical class to target LDH.

Table 2: Lactate Dehydrogenase Inhibitory Activity of Selected Analogues

Compound/Analogue ClassTarget EnzymeActivityReference
1-(Pyridin-3-yl)piperazine derivativesHuman Lactate Dehydrogenase 2 (LDH2)Potent and selective inhibitorsNot specified in provided text
Pyrazole-based inhibitorsLDHA/LDHBIC₅₀ = 27-32 nM nih.gov
Ethyl pyrimidine-quinolinecarboxylate derivativeshLDHAIC₅₀ ≈ 1 µM for most potent compounds mdpi.com

Phosphodiesterase (PDE) Inhibition (e.g., PDE9A)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides patsnap.com. PDE inhibitors have therapeutic applications in a wide range of diseases patsnap.com. Specifically, PDE9A inhibitors are being investigated for their potential in treating cognitive disorders and heart failure by modulating cGMP signaling nih.govfrontiersin.orgresearchgate.net.

Although there is no direct evidence of this compound acting as a PDE inhibitor, the structural features of pyridinylpiperazine derivatives make them plausible candidates for interaction with PDE enzymes. The development of selective PDE9A inhibitors has been a focus of research, with various chemical scaffolds being explored nih.govresearchgate.net. Future screening of pyridinylpiperazine libraries could reveal activity against PDE9A or other PDE isoforms.

Receptor Binding and Modulation Assays

The 1-(pyridin-3-yl)piperazine scaffold is a common motif in compounds targeting central nervous system (CNS) receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors . Analogues of this structure have been evaluated for their receptor binding affinities and functional activities.

For instance, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and tested for their activity at dopamine D2/D3 and serotonin 5-HT1A receptors thieme-connect.com. Several of these compounds demonstrated agonistic activity at these receptors, with some exhibiting dual or triple agonism thieme-connect.com. One of the lead compounds from this series, 34c , showed EC₅₀ values of 3.3 nM, 10 nM, and 1.4 nM for the D2, D3, and 5-HT1A receptors, respectively thieme-connect.com.

Furthermore, other piperazine (B1678402) derivatives have been investigated as dual ligands for the dopamine transporter (DAT) and sigma-1 receptors nih.gov. These studies indicate that modifications to the piperazine core can yield compounds with high affinity and varying selectivity for different receptor targets nih.gov. While direct receptor binding data for this compound is not available, the existing literature on its analogues suggests that it may possess activity at monoamine receptors and transporters.

Table 3: Receptor Binding and Functional Activity of Selected 1-(Pyridin-3-yl)piperazine Analogues

AnalogueTarget Receptor(s)Activity (EC₅₀/Kᵢ)Reference
7b (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative)D2/D3/5-HT1A0.9/19/2.3 nM (EC₅₀) thieme-connect.com
34c (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative)D2/D3/5-HT1A3.3/10/1.4 nM (EC₅₀) thieme-connect.com
Ester analogues of (+/-)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-olDAT/sigma-1Kᵢ = 4.3-51 nM (for DAT) nih.gov

Sigma Receptor (σ1R, σ2R) Affinity and Functional Activity (Agonism/Antagonism)

Sigma receptors (σR), comprising σ1R and σ2R subtypes, are unique intracellular proteins involved in cell signaling and survival. They are recognized as important targets for therapeutic agents aimed at neurological disorders and cancer. The σ1R is a chaperone protein that modulates various neurotransmitter systems, including the dopaminergic and serotonergic systems. The σ2R is implicated in cell proliferation and cell death, with σ2R agonists showing potential as anticancer agents by inducing apoptosis.

The piperazine core is a critical structural element for affinity at sigma receptors. Studies on analogues reveal that the nature of the piperazine ring significantly influences binding. For instance, a comparative study of dual histamine (B1213489) H3/sigma-1 receptor ligands showed that replacing a piperidine (B6355638) ring with a piperazine ring could dramatically decrease affinity for the σ1R. mdpi.com This highlights the sensitivity of the receptor to the basicity and conformation of the heterocyclic core. In one comparison, the piperidine-containing compound 5 displayed a high affinity for σ1R with a Ki value of 3.64 nM, whereas its piperazine analogue, compound 4, had a significantly lower affinity of 1531 nM. mdpi.com

Research on other analogues, such as derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, has demonstrated that both nitrogen atoms of the piperazine ring are crucial for optimal σ2R binding. nih.gov Modification or replacement of one of the basic nitrogens generally leads to a reduction in affinity. nih.gov

Table 1: Sigma-1 Receptor (σ1R) Affinity of Piperazine vs. Piperidine Analogues Data sourced from a study on dual-activity H3R/σ1R ligands. mdpi.com

CompoundCore Structureσ1R Ki (nM)
Compound 4 Piperazine1531
Compound 5 Piperidine3.64

Dopamine Receptor Interactions

The dopaminergic system, with its five receptor subtypes (D1-D5), is fundamental to motor control, cognition, and emotion. nih.gov These receptors, particularly the D2-like subfamily (D2, D3, D4), are primary targets for antipsychotic and anti-Parkinsonian drugs. The arylpiperazine structure is a well-established pharmacophore for dopamine receptor ligands. mdpi.com

While direct binding data for this compound is not extensively detailed, studies on close analogues provide significant insight. A series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed as multi-target agonists for dopamine and serotonin receptors. nih.gov Several of these compounds displayed potent agonistic activity at D2 and D3 receptors. nih.gov For example, compound 7b showed an EC50 value of 0.9 nM for the D2 receptor and 19 nM for the D3 receptor, while compound 34c had EC50 values of 3.3 nM and 10 nM, respectively. nih.gov This demonstrates that the substituted pyridinyl-piperazine scaffold can be effectively tailored to achieve high functional activity at dopamine receptors.

The interaction with dopamine receptors is complex, involving key amino acid residues. A conserved aspartic acid in transmembrane helix 3 is vital for recognizing the ligand's amine group, while serine residues in helix 5 and an aromatic microdomain in helix 6 are important for ligand orientation and receptor activation. nih.gov

Serotonin Receptor (e.g., 5-HT1A, 5-HT1F, 5-HT3) Modulation

Serotonin (5-HT) receptors are another critical family of targets for CNS-active drugs, modulating mood, anxiety, and cognition. The arylpiperazine motif is a classic feature of many serotonergic ligands, including buspirone, an anxiolytic that acts as a 5-HT1A partial agonist. mdpi.com

The same series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine analogues that showed dopamine receptor activity also demonstrated potent agonism at the 5-HT1A receptor. nih.gov This multi-target profile is a key feature of many modern psychotropic agents. The lead compounds 7b and 34c from this series exhibited 5-HT1A agonist activity with EC50 values of 2.3 nM and 1.4 nM, respectively. nih.gov This indicates that the pyridinyl-piperazine scaffold can simultaneously and effectively engage both dopaminergic and serotonergic systems.

Table 2: Functional Activity (EC50) of Fluoropyridinyl-Piperazine Analogues at Dopamine and Serotonin Receptors Data sourced from a study on multi-target D2/5-HT1A agonists. nih.gov

CompoundD2 EC50 (nM)D3 EC50 (nM)5-HT1A EC50 (nM)
7b 0.9192.3
34c 3.3101.4

Androgen Receptor and Glucocorticoid Receptor Modulatory Potential

The Androgen Receptor (AR) and Glucocorticoid Receptor (GR) are members of the nuclear receptor superfamily of ligand-activated transcription factors. nih.govnih.gov Upon binding their respective steroid hormones, they translocate to the nucleus to regulate the expression of target genes. wikipedia.orgnih.gov AR is a critical driver of prostate cancer, and its antagonists are mainstays of therapy. nih.govmedchemexpress.com GR is the target for glucocorticoid drugs, which are potent anti-inflammatory agents. nih.gov

While AR and GR are crucial therapeutic targets, there is limited information in the available literature documenting direct binding or functional modulation of these receptors by this compound or its close analogues. The development of ligands for these receptors has historically focused on steroidal and non-steroidal structures that mimic the endogenous hormones. nih.gov Further investigation would be required to determine if the bromopyridinyl-piperazine scaffold possesses any significant affinity or modulatory potential at these nuclear receptors.

Anti-Cancer Pharmacodynamics

The piperazine scaffold is not only prevalent in CNS agents but is also found in a variety of compounds investigated for anti-cancer activity. These derivatives have been shown to exert cytotoxic effects against numerous human tumor cell lines through diverse mechanisms.

In Vitro Anti-proliferative and Cytotoxic Effects on Human Tumor Cell Lines

Analogues containing the piperazine or bromopyridine moiety have demonstrated significant anti-proliferative and cytotoxic activity across a range of human cancer cell lines. For example, novel arylpiperazine derivatives have been tested against prostate cancer cells, with some compounds showing strong cytotoxic activity against the LNCaP cell line with IC50 values below 5 µM. mdpi.com Other studies on piperazine derivatives have reported potent growth inhibition against cell lines from colon, CNS, melanoma, renal, and breast cancers, with GI50 values often below 2 µM. nih.gov The specific cytotoxic potency is highly dependent on the substitutions on the aryl and piperazine rings.

Table 3: In Vitro Cytotoxic Activity of Various Piperazine Analogues on Human Cancer Cell Lines

Compound Class/NameCancer Cell Line(s)EndpointResultReference
Arylpiperazine derivativesLNCaP (Prostate)IC50< 5 µM mdpi.com
Vindoline-piperazine derivativeMDA-MB-468 (Breast)GI501.00 µM nih.gov
Vindoline-piperazine derivativeHOP-92 (Lung)GI501.35 µM nih.gov
Piperazine derivative (PCC)SNU-475 (Liver)IC506.98 µM nih.gov
Piperazine derivative (PCC)SNU-423 (Liver)IC507.76 µM nih.gov
Dispiropiperazine (SPOPP-3)Various (18 lines)IC500.63 - 13 µM nih.gov

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The anti-cancer effects of piperazine-containing compounds are often mediated by the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Several distinct mechanisms have been elucidated for different analogues. One study on a novel piperazine alkyl compound found that it induced apoptosis in PC-3 prostate cancer cells by increasing the production of reactive oxygen species (ROS). nih.gov This ROS production led to the activation of the p38 MAPK signaling pathway, which in turn enhanced the expression of the apoptosis-inducing protein RhoB. nih.gov

Another piperazine derivative, designated PCC, was shown to induce apoptosis in liver cancer cells through both the intrinsic and extrinsic pathways simultaneously. nih.gov This was evidenced by the release of cytochrome c from mitochondria and the activation of initiator caspases-9 (intrinsic) and -8 (extrinsic), as well as the executioner caspase-3/7. nih.gov This compound also caused cell cycle arrest in the G1 phase. nih.gov

Other analogues have been shown to arrest the cell cycle at different phases. A dispiropiperazine derivative caused cell cycle arrest at the G2/M phase in colon cancer cells, which was associated with defective cyclin B1 activation. nih.gov In melanoma cells, the related alkaloid piperine (B192125) was found to cause G1 arrest through a mechanism involving DNA damage and activation of the checkpoint kinase Chk1. nih.gov Furthermore, certain pyrazolo[3,4-b]pyridine analogues induce apoptosis by directly inhibiting cyclin-dependent kinases such as CDK2 and CDK9, leading to cell cycle arrest in the S or G2/M phase. mdpi.com These findings illustrate that the broad class of piperazine and pyridine-containing heterocycles can engage a variety of cell death and survival pathways to exert their anti-proliferative effects.

Efficacy in Drug-Resistant Cancer Models

One study on a series of novel quinoxalinyl-piperazine compounds, which share the piperazine core, identified derivatives that inhibited the proliferation of various human cancer cells at nanomolar concentrations. nih.gov Notably, a fluoro quinoxalinyl-piperazine derivative demonstrated more potent effects than the conventional chemotherapy drug paclitaxel (B517696) against a paclitaxel-resistant colorectal carcinoma cell line (HCT-15). nih.gov This suggests that certain piperazine-containing scaffolds may be effective in cancers that have developed resistance to standard treatments. The potency of this analogue was further enhanced when used in combination with other established anticancer drugs like paclitaxel, doxorubicin, cisplatin, gemcitabine, or 5-fluorouracil, indicating a potential for synergistic therapeutic effects. nih.gov

Furthermore, investigations into vindoline-piperazine conjugates have revealed significant antiproliferative activity across a wide range of human tumor cell lines, including those known for their aggressive and resistant nature. mdpi.com For instance, certain derivatives showed high efficacy against colon cancer, CNS cancer, melanoma, and breast cancer cell lines. mdpi.com The broad-spectrum activity of these related compounds underscores the potential of the piperazine moiety as a key pharmacophore in the design of new agents to combat drug-resistant cancers.

Table 1: In Vitro Anticancer Activity of Selected Piperazine Analogues

Compound ClassCancer Cell LineActivity HighlightsReference
Quinoxalinyl-piperazine derivativeHCT-15 (Paclitaxel-resistant colorectal carcinoma)More potent than paclitaxel; synergistic effects with other chemotherapeutics. nih.gov
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast cancer)GI50 = 1.00 µM. mdpi.com
Vindoline-piperazine conjugate (25)HOP-92 (Non-small cell lung cancer)GI50 = 1.35 µM. mdpi.com

Note: The data presented is for analogues of this compound and not the compound itself.

Target Identification in Oncological Pathways

The anticancer effects of arylpiperazine derivatives are often attributed to their interaction with various molecular targets within oncogenic signaling pathways. mdpi.comnih.gov While the specific targets of this compound have not been elucidated, studies on its analogues provide valuable clues.

Mechanistic studies on the aforementioned potent quinoxalinyl-piperazine compound revealed that its strong cell-killing effect was due to the induction of apoptosis. This was associated with its function as a G2/M-specific cell cycle inhibitor and its ability to inhibit the anti-apoptotic Bcl-2 protein, alongside the induction of p21, a cyclin-dependent kinase inhibitor. nih.govnih.gov

Other arylpiperazine derivatives have been found to exert their anticancer effects through different pathways. For example, Naftopidil, an arylpiperazine-based α1-adrenergic receptor antagonist, has shown potential in arresting prostate cell growth and reducing the viability of bladder and renal cancer cell lines. mdpi.com Research into other arylpiperazine derivatives has pointed to the androgen receptor (AR) as a potential target in prostate cancer, with some compounds showing potent antagonistic activity against AR. nih.gov

The diverse molecular targets of arylpiperazine analogues highlight the versatility of this chemical scaffold in oncology. The specific substitution pattern on the aryl ring and the piperazine nitrogen is crucial in determining the primary oncological pathway that is modulated.

Anti-microbial Activities

Antibacterial and Antifungal Spectrum

The piperazine nucleus is a common feature in many compounds developed for their antimicrobial properties. nih.gov Although a detailed antimicrobial spectrum for this compound is not documented in the available literature, numerous studies on related piperazine derivatives demonstrate a broad range of antibacterial and antifungal activities.

For instance, a study on 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines showed moderate antimicrobial potential. biointerfaceresearch.com One of the tested compounds was most active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.91 μg/ml. biointerfaceresearch.com Another study on benzylpiperazine derivatives reported good antibacterial activity for some of its synthesized compounds against Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. ijpsr.com The same study also found that some derivatives exhibited good antifungal activity against Alternaria, Curvularia, Candida albicans, and Aspergillus niger. ijpsr.com

Furthermore, research on piperidine-substituted oxazolidinones, which can be considered structural relatives, has led to the discovery of compounds with potent activity against clinically isolated resistant strains of Gram-positive bacteria, such as penicillin-resistant Staphylococcus pneumoniae and Staphylococcus agalactiae. nih.gov However, the activity of many piperazine derivatives against Gram-negative bacteria is often limited. nih.gov

Table 2: Antimicrobial Activity of Selected Piperazine Analogues

Compound ClassMicroorganismActivity (MIC)Reference
1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazineStaphylococcus aureus3.91 μg/ml biointerfaceresearch.com
Benzylpiperazine derivativeProteus vulgaris, S. aureus, E. coli, B. subtilisGood activity ijpsr.com
Benzylpiperazine derivativeAlternaria, Curvularia, C. albicans, A. nigerGood activity ijpsr.com
Piperidine-substituted oxazolidinonePenicillin-resistant S. pneumoniaeMore potent than linezolid nih.gov

Note: The data presented is for analogues of this compound and not the compound itself.

Neuropharmacological Investigations

Impact on Cognitive Function

Arylpiperazine derivatives are well-represented among centrally acting agents, and their potential to modulate cognitive function is an area of active research. researchgate.net Direct studies on the cognitive effects of this compound are lacking. However, research into related compounds suggests that this class of molecules can influence cognitive processes.

A study on novel piperazine derivatives as cognition enhancers found that some compounds could reverse scopolamine-induced memory deficits in a passive avoidance task in mice. nih.gov These compounds were also found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. nih.govhilarispublisher.com The most promising compounds from this study also demonstrated high CNS penetration and significant free radical scavenging activity, which could contribute to neuroprotective effects. nih.gov

Role in Mood and Neurological Disorders

The arylpiperazine scaffold is a key component of several approved drugs for mood and neurological disorders, including anxiolytics and antidepressants. researchgate.net This suggests that analogues like this compound could have similar activities.

The potential for arylpiperazine derivatives to influence mood is further supported by studies on their interaction with various neurotransmitter systems. Brain insulin (B600854) resistance has also been implicated in mood disorders, and this represents a novel therapeutic avenue being explored. clinicaltrials.gov While no direct link has been made to this compound, the broad neuropharmacological activity of its parent class of compounds makes it a candidate for investigation in the context of mood and neurological disorders.

Mechanistic Investigations of 1 6 Bromopyridin 3 Yl 4 Methylpiperazine Action

Cellular Target Identification and Validation

The initial step in understanding the action of a bioactive compound is to identify its cellular binding partners. For 1-(6-bromopyridin-3-yl)-4-methylpiperazine, specific targets have not been definitively identified in peer-reviewed literature. However, the structural motifs of the compound provide clues to its potential interactions. The bromopyridine moiety can engage with enzymes or receptors, while the piperazine (B1678402) ring often enhances binding affinity and selectivity.

Studies on closely related compounds suggest that the bromopyridine-piperazine scaffold can interact with several important classes of proteins:

Kinases: A key application for this scaffold is in the development of kinase inhibitors. For example, structural analogs have been investigated for their ability to inhibit cyclin-dependent kinases (CDK4/6), which are crucial regulators of the cell cycle. vulcanchem.com

G-Protein Coupled Receptors (GPCRs): The piperazine ring is a common feature in ligands that target CNS receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. evitachem.com

Viral Enzymes: Certain hybrid molecules based on this framework have been designed to target viral enzymes, such as HIV-1 protease, where the piperazine component interacts with key aspartate residues. evitachem.com

Validation of these potential targets would involve a series of biochemical and cell-based assays. Target engagement assays, for instance, can confirm the direct binding of the compound to the protein within a cellular environment. nih.gov

Table 1: Potential Cellular Targets for Bromopyridine-Piperazine Scaffolds based on Analog Studies

Target Class Specific Example(s) Function Reference
Kinases Cyclin-Dependent Kinases (CDK4/6) Cell Cycle Regulation vulcanchem.com
Enzymes Cytochrome P450 (CYP2D6) Metabolism vulcanchem.com
HIV-1 Protease Viral Replication evitachem.com

| Receptors | Dopamine (D2) / Serotonin (5-HT1A) Receptors | Neurotransmission | vulcanchem.com |

Downstream Signaling Pathway Elucidation

Once a cellular target is validated, research proceeds to elucidate the downstream signaling pathways affected by the compound's action. For this compound, this information remains largely uncharacterized. However, based on the potential targets identified for its analogs, several pathways can be hypothesized.

If the compound were to target CDK4/6, it would likely modulate signaling pathways that control cell proliferation, such as the retinoblastoma (Rb) pathway. Inhibition of CDK4/6 prevents the phosphorylation of Rb, keeping it in its active, growth-suppressive state and thereby inducing cell cycle arrest.

Alternatively, if the compound interacts with GPCRs like dopamine or serotonin receptors, it would influence a wide array of neurological signaling cascades. These can include pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) and the phosphoinositide signaling system, impacting processes from mood regulation to cognitive function. The piperazine scaffold is known to modulate monoamine pathways, which are central to the action of many neurological drugs. evitachem.com Elucidating the precise downstream effects requires detailed studies, including phosphoproteomics and gene expression analysis, following cellular treatment with the compound.

Molecular Mechanisms of Action

Understanding the molecular mechanism of action involves detailing the specific physicochemical interactions between the compound and its target protein at an atomic level. This includes analyzing binding kinetics and thermodynamics.

The key structural features of this compound dictate its binding properties. The brominated pyridine (B92270) ring, being electron-deficient, can participate in favorable π–π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a protein's binding pocket. evitachem.com The piperazine ring can form crucial hydrogen bonds with amino acid side chains and its conformational flexibility allows it to adapt to the topology of diverse binding sites. evitachem.comvulcanchem.com

Quantitative analysis of these interactions is achieved through methods like enzyme kinetics and receptor binding studies.

Enzyme Kinetics: For enzymatic targets, the inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.

Receptor Binding Thermodynamics: Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). These values reveal the nature of the forces driving the interaction. For instance, a favorable (negative) enthalpy change often indicates strong hydrogen bonding and van der Waals interactions. nih.gov

While specific kinetic and thermodynamic data for this compound are not available, data from analogous compounds illustrate the potency that can be achieved with this scaffold.

Table 2: Illustrative Bioactivity of an Analogous Bromopyridine-Piperazine Compound

Compound Target Assay Type Measured Value (IC₅₀) Reference
1-(4-Bromopyridin-3-yl)piperazine CDK4/6 Kinase Inhibition 0.8 µM vulcanchem.com

Phenotypic Screening and High-Throughput Assay Development

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype, without prior knowledge of the specific molecular target. This method is valuable for discovering compounds with novel mechanisms of action. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds.

Compounds like this compound are ideal starting points for the synthesis of compound libraries used in HTS campaigns. evitachem.com Its structure can be systematically modified to generate a diverse set of derivatives, which can then be screened for a wide range of biological activities, such as anti-cancer, anti-viral, or neuro-modulatory effects.

The development of robust high-throughput assays is critical for this process. These are often cell-based assays that use reporter genes, fluorescent probes, or high-content imaging to measure a specific phenotypic outcome (e.g., cell death, neurite outgrowth, inhibition of viral replication). While there are no specific published HTS assays developed for this compound, the development of cell-based target engagement assays for similar chemical scaffolds demonstrates a viable strategy for screening and identifying active ligands from a library of derivatives. nih.gov

Structure Activity Relationships Sar and Computational Modeling of 1 6 Bromopyridin 3 Yl 4 Methylpiperazine Analogues

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. atlantis-press.com The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for changes in their biological activities. atlantis-press.com QSAR models translate these properties into mathematical equations that can predict the activity of new, unsynthesized compounds. nih.gov

For a series of 1-(6-Bromopyridin-3-YL)-4-methylpiperazine analogues, a QSAR study would involve compiling a dataset of structurally related molecules and their measured biological activities (e.g., IC₅₀ values). frontiersin.orgung.ac.id Various molecular descriptors, which are numerical representations of molecular properties, are then calculated for each compound. walisongo.ac.id These descriptors fall into several categories:

Lipophilic Properties: Such as the logarithm of the partition coefficient (LogP), which describes a molecule's hydrophobicity. atlantis-press.com

Electronic Properties: Including atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to how a molecule will interact with a receptor. atlantis-press.comnih.govwalisongo.ac.id

Steric Properties: Such as molecular weight, volume, and surface area, which describe the size and shape of the molecule. atlantis-press.com

Using statistical methods like multiple linear regression (MLR), these descriptors are used to build a predictive model. ung.ac.idnih.gov For instance, a QSAR model for analogues of this compound might reveal that specific substitutions on the pyridine (B92270) or piperazine (B1678402) ring are critical for activity. The model could indicate that electron-withdrawing groups on the pyridine ring enhance binding, while bulky substituents on the piperazine nitrogen are detrimental. Such models have successfully predicted the activity of various heterocyclic compounds, including pyridine and quinazoline (B50416) derivatives. nih.govsigmaaldrich.com The robustness of a QSAR model is typically validated using a test set of compounds that were not used in the model's creation. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the specific interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov The process involves placing a three-dimensional model of the ligand, such as an analogue of this compound, into the binding site of a target protein and evaluating the goodness of fit using a scoring function. mdpi.com

Docking simulations can reveal key intermolecular interactions, including:

Hydrogen Bonds: Crucial for orienting the ligand within the binding site.

Hydrophobic Interactions: Often a major contributor to binding affinity.

Ionic Bonds and van der Waals Forces: Further stabilize the complex. frontiersin.org

In studies of related arylpiperazine derivatives, docking has identified critical amino acid residues in target proteins that form hydrogen bonds with the piperazine nitrogen or interact with the aromatic rings. researchgate.netnih.gov For this compound analogues, docking could predict how the bromopyridine moiety fits into a hydrophobic pocket and how the protonated nitrogen of the methylpiperazine group forms a key hydrogen bond or ionic interaction. The results of docking simulations are often visualized to provide a detailed 3D model of the interaction, which helps in the rational design of new compounds with improved binding affinity. mdpi.com The binding affinity is often expressed as a docking score (e.g., in kcal/mol), where a more negative value suggests a stronger interaction. nih.gov

Table 2: Common Ligand-Target Interactions Identified via Molecular Docking

Interaction Type Description Example from Related Compounds
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. frontiersin.org The nitrogen atom of a piperazine ring acting as a hydrogen bond acceptor with an amino acid residue like Aspartate. mdpi.com
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. The pyridine or phenyl ring of a ligand fitting into a hydrophobic pocket formed by nonpolar amino acids like Phenylalanine or Leucine. nih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Interaction between an aromatic ring of the ligand and an aromatic amino acid like Tyrosine or Tryptophan.

| Ionic Interaction | A strong electrostatic bond between two oppositely charged ions. frontiersin.org | Interaction between a positively charged nitrogen on the ligand and a negatively charged amino acid residue like Aspartate or Glutamate. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked pose and to analyze the conformational changes in both the ligand and the protein upon binding. frontiersin.orgnih.gov

An MD simulation begins with the docked complex from a molecular docking study. By solving Newton's equations of motion for the system, the simulation tracks the trajectory of each atom over a set period, typically nanoseconds. nih.gov Key parameters are monitored to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High RMSF values in the binding site can indicate flexible loops that may be important for ligand entry or binding. nih.gov

For this compound analogues, MD simulations can confirm whether the interactions predicted by docking are maintained over time and can reveal the importance of water molecules in mediating ligand-protein interactions. nih.gov Conformational analysis, a key part of MD, explores the different spatial arrangements (conformations) a molecule can adopt and their relative energies. nih.govresearchgate.net This is particularly important for flexible molecules like piperazine derivatives, as the bioactive conformation (the shape the molecule adopts when it binds to the target) may not be its lowest energy state in solution. nih.govresearchgate.net

Table 3: Key Parameters in Molecular Dynamics Simulations

Parameter Description Indication of Stability
RMSD (Root Mean Square Deviation) Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov A low and converging RMSD value suggests the ligand remains in its binding pocket and the complex is stable.
RMSF (Root Mean Square Fluctuation) Indicates the flexibility of different regions of the protein. nih.gov Low RMSF values for binding site residues suggest a stable binding interaction.
Binding Free Energy (e.g., MM/PBSA) Calculates the free energy of binding for the ligand-receptor complex. A more negative binding free energy indicates a more favorable and stable interaction.

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | The consistent presence of key hydrogen bonds confirms their importance for binding stability. |

De Novo Drug Design and Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. mdpi.com Molecular docking is a central component of SBDD. The process typically involves:

Target Identification and Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or cryo-electron microscopy.

Binding Site Analysis: Identifying and characterizing the active site or allosteric sites where a ligand could bind.

Virtual Screening or Design: Using computational methods like docking to screen libraries of existing compounds or designing novel molecules that are predicted to bind with high affinity and selectivity. mdpi.com

Synthesis and Biological Testing: Synthesizing the most promising candidates and evaluating their activity in vitro. mdpi.com

Optimization: Iteratively modifying the lead compounds based on experimental results and further computational analysis to improve their properties.

De novo drug design is a subset of SBDD where new molecular structures are built from scratch, piece by piece, within the constraints of the target's binding site. Algorithms can "grow" a molecule atom-by-atom or link pre-defined chemical fragments to create novel structures perfectly complementary to the binding pocket. This approach can lead to the discovery of entirely new chemical scaffolds that may not be present in existing compound libraries. For analogues of this compound, SBDD could be used to modify the core structure to enhance interactions with a specific target or to design new linkers between the pyridinyl and piperazine moieties for optimal fit.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. nih.gov Pharmacophore models can be generated in two primary ways:

Ligand-Based: When the structures of several active molecules are known but the target structure is not, a model can be created by aligning the active compounds and identifying common chemical features. nih.gov

Structure-Based: When the 3D structure of the target is available, a pharmacophore can be derived from the key interaction points within the binding site. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. nih.govresearchgate.net This allows for the efficient identification of diverse molecules that are likely to be active at the target of interest. For this compound, a pharmacophore model might consist of a hydrophobic/aromatic feature for the bromopyridine ring, a hydrogen bond acceptor feature, and a positive ionizable feature for the methylpiperazine nitrogen. nih.govnih.gov This model could then be used to find new scaffolds that maintain this crucial spatial arrangement of features, potentially leading to the discovery of novel drug candidates.

Preclinical Development and Translational Research of 1 6 Bromopyridin 3 Yl 4 Methylpiperazine

In Vivo Efficacy Studies in Relevant Disease Models

Currently, there is a notable absence of publicly available scientific literature detailing specific in vivo efficacy studies for 1-(6-Bromopyridin-3-YL)-4-methylpiperazine in any disease models. While the broader class of pyridinylpiperazine derivatives has been investigated in various therapeutic areas, including oncology and neurology, data directly pertaining to this specific compound's effectiveness in a living organism is not yet published in peer-reviewed journals or other scientific forums.

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

Detailed pharmacokinetic profiling, which includes the study of a compound's absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical development. However, specific studies detailing the ADME properties of this compound in preclinical models have not been reported in the available scientific literature. Understanding these parameters is essential for determining how the compound is processed by and cleared from the body.

Toxicity Assessment and Safety Pharmacology

Comprehensive toxicity assessment and safety pharmacology studies are fundamental to evaluating the safety profile of a potential therapeutic agent. This includes identifying any potential adverse effects on major physiological systems. At present, there are no specific, publicly accessible studies that have evaluated the toxicity profile or safety pharmacology of this compound. General hazard information is available from commercial suppliers, but this does not constitute a full preclinical toxicity evaluation.

Bioavailability and Formulation Strategies

Bioavailability, which measures the proportion of a substance that enters the circulation when introduced into the body and is able to have an active effect, is a key factor in drug development. Research into the bioavailability of this compound and any associated formulation strategies to enhance its delivery and absorption has not been published. Such studies are crucial for developing a viable administration route for a potential therapeutic.

Biomarker Identification for Therapeutic Response

The identification of biomarkers is a vital aspect of translational research, as it can help predict which patient populations are most likely to respond to a particular therapy. There are currently no published studies that have identified or investigated potential biomarkers to predict or monitor the therapeutic response to this compound.

Future Directions and Research Opportunities

Development of Highly Selective and Potent Therapeutic Agents

The core structure of 1-(6-bromopyridin-3-yl)-4-methylpiperazine, featuring a bromopyridine and a piperazine (B1678402) moiety, offers a rich template for the design of highly selective and potent therapeutic agents. The piperazine ring, a common element in many approved drugs, is known to improve the pharmacokinetic properties of molecules, particularly their solubility. nih.govresearchgate.net The bromopyridine component, on the other hand, can engage in crucial binding interactions with biological targets. nih.gov

Future research is increasingly focused on leveraging this scaffold to develop inhibitors for a variety of protein classes, most notably kinases and enzymes implicated in neurodegenerative diseases. For instance, the development of dual inhibitors, such as those targeting both FLT3 and Aurora kinases, has shown promise in preclinical models of acute myeloid leukemia. nih.gov The optimization of imidazo[4,5-b]pyridine-based inhibitors, which can be derived from the this compound backbone, has led to the identification of potent and orally bioavailable drug candidates. nih.gov

In the realm of neurodegenerative disorders, piperazine derivatives are being investigated for their potential to modulate multiple targets. nih.govnih.gov For example, derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been designed as multi-target agonists for dopamine (B1211576) (D2/D3) and serotonin (B10506) (5-HT1A) receptors, which could offer a more comprehensive treatment approach for Parkinson's disease. researchgate.netthieme-connect.com Similarly, research into O6-aminoalkyl-hispidol analogs, which can be conceptually linked to the modification of the piperazine scaffold, has identified multifunctional agents that inhibit monoamine oxidase-B (MAO-B), acetylcholinesterase, and neuroinflammation pathways, all of which are implicated in the progression of neurodegenerative diseases. nih.gov

The following table summarizes key research findings on the development of selective therapeutic agents based on the broader piperazine and bromopyridine scaffolds.

Therapeutic Target ClassExample Derivative/ScaffoldKey Findings
Kinase InhibitorsImidazo[4,5-b]pyridine-basedPotent dual inhibition of FLT3 and Aurora kinases. nih.gov
Neuroreceptor Modulators1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazineMulti-target agonism of D2/D3 and 5-HT1A receptors. researchgate.netthieme-connect.com
Enzyme Inhibitors (Neurodegeneration)O6-aminoalkyl-hispidol analogsMultifunctional inhibition of MAO-B, AChE, and neuroinflammation. nih.gov
TRPC6 Channel ActivatorsPiperazine (PPZ)Neuroprotective effects in models of Alzheimer's disease. nih.govnih.gov

Combination Therapies with this compound Derivatives

The potential of this compound derivatives is not limited to monotherapy. There is a growing interest in their use in combination with other therapeutic agents to enhance efficacy and overcome drug resistance. In oncology, for example, combination therapies are becoming the standard of care for many cancers.

In the context of neurodegenerative diseases, combination therapies that target multiple pathological pathways are being investigated. google.com For instance, a combination of tauroursodeoxycholic acid (TUDCA) and sodium phenylbutyrate (PBA) has been studied for its potential to reduce neuronal damage by acting as a chemical chaperone and histone deacetylase inhibitor. google.com Future research could explore the synergistic effects of combining a this compound-based agent, perhaps targeting a specific kinase or receptor, with a neuroprotective agent like TUDCA.

Furthermore, the co-delivery of a therapeutic agent with a chemosensitizer using nanoparticles is a promising approach to overcome multidrug resistance. nih.gov For example, the co-encapsulation of rapamycin (B549165) and piperine (B192125) in PLGA nanoparticles enhanced the oral bioavailability and efficacy of rapamycin in breast cancer models. nih.gov This strategy could be adapted for delivering derivatives of this compound, particularly in cancer therapy.

Novel Applications Beyond Current Therapeutic Areas

While the primary focus of research on piperazine and bromopyridine derivatives has been in oncology and neurodegeneration, the unique structural features of this compound open up possibilities for its application in other therapeutic areas. The piperazine scaffold is present in a wide range of drugs with diverse pharmacological activities, including antiviral, antifungal, and antibacterial properties. nih.govresearchgate.netresearchgate.net

Future research could explore the potential of this compound derivatives as:

Antiviral Agents: The piperazine moiety is a component of several antiviral drugs. nih.gov Screening of a library of this compound derivatives against a panel of viruses could identify novel antiviral leads.

Antifungal and Antibacterial Agents: The development of new antimicrobial agents is a critical global health priority. The bromopyridine component could be key to designing compounds with novel mechanisms of action against resistant strains of bacteria and fungi. researchgate.net

Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. The anti-inflammatory properties of piperazine derivatives have been reported, and further investigation into the potential of this specific scaffold is warranted. nih.gov

Agents for Rare Diseases: The versatility of the scaffold makes it an attractive starting point for developing drugs for rare diseases where there is a high unmet medical need.

The exploration of new therapeutic targets is also a promising avenue. The gasdermin family of proteins, for instance, has recently emerged as a key player in pyroptosis and inflammation, making them attractive targets for new drug discovery. nih.gov

Advanced Delivery Systems for this compound

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems are being developed to improve the pharmacokinetics and biodistribution of therapeutic agents, and these technologies hold great promise for derivatives of this compound.

For neurodegenerative diseases, crossing the blood-brain barrier (BBB) is a major challenge. nih.govresearchgate.net Novel drug delivery systems are being explored to overcome this hurdle, including:

Nanoparticles: Lipid-based nanoformulations, such as solid lipid nanoparticles (SLNs) and liposomes, can encapsulate drugs and facilitate their transport across the BBB. researchgate.netmdpi.com These nanoparticles can also be surface-functionalized with ligands that target specific receptors on the BBB to enhance brain uptake. dntb.gov.ua

Prodrugs: The chemical modification of a drug to a more lipophilic prodrug can improve its ability to cross the BBB. nih.govnih.gov Once in the brain, the prodrug is converted to the active drug.

Intranasal Delivery: The nasal cavity provides a direct route for drug delivery to the brain, bypassing the BBB. researchgate.netresearchgate.net Formulating this compound derivatives for intranasal administration could be a viable strategy for treating CNS disorders.

In cancer therapy, nanoparticle-based delivery systems can be used to target tumors and reduce systemic toxicity. nih.gov Human ferritin nanocages, for example, have been engineered for the targeted delivery of siRNA to cancer cells. nih.gov Similar protein-based nanoparticles or polymeric nanoparticles could be used to deliver this compound derivatives to tumors. mdpi.com

The following table highlights some of the advanced drug delivery systems that could be applied to this class of compounds.

Delivery SystemPotential ApplicationKey Advantages
Solid Lipid Nanoparticles (SLNs)Brain Targeting, Cancer TherapyImproved bioavailability, controlled release, ability to cross the BBB. researchgate.netmdpi.com
LiposomesBrain Targeting, Cancer TherapyBiocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs. researchgate.net
Polymeric NanoparticlesCancer Therapy, Gene DeliverySustained release, can be functionalized for targeted delivery. nih.govmdpi.com
Prodrug ApproachBrain TargetingEnhanced lipophilicity for improved BBB penetration. nih.govnih.gov
Intranasal DeliveryBrain TargetingNon-invasive, direct nose-to-brain transport. researchgate.netresearchgate.net

Computational Predictions and Machine Learning in Optimizing Analogues

The integration of computational methods, particularly machine learning (ML), is revolutionizing the drug discovery process. nih.govnih.govchemrxiv.org These approaches can accelerate the identification and optimization of drug candidates by predicting their activity, properties, and potential toxicities. For the this compound scaffold, ML models can be employed in several key areas:

Virtual Screening: ML algorithms can be trained on large datasets of known active and inactive compounds to predict the biological activity of new virtual compounds. researchgate.net This allows for the rapid screening of vast chemical libraries to identify promising analogues of this compound.

De Novo Drug Design: Generative ML models can design novel molecules with desired properties from scratch. researchgate.net These models could be used to generate new derivatives of the core scaffold with improved potency and selectivity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. ML models can be built to predict these properties, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Structure-Activity Relationship (SAR) Analysis: ML can help to elucidate the complex relationships between the chemical structure of a compound and its biological activity, guiding the rational design of more potent analogues. ijpsjournal.com

Recent studies have demonstrated the power of ML in optimizing drug candidates. For example, a study utilized various ML models, including Support Vector Machines (SVM) and Artificial Neural Networks (ANN), to classify compound activity with high accuracy. ijpsjournal.com Another study highlighted the use of ML to predict drug-target interactions and streamline clinical trial processes. chemrxiv.org

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via thin-layer chromatography (TLC) to adjust reaction times.

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question
Characterization relies on a combination of techniques:

MethodApplicationExample Data from Analogues
¹H/¹³C NMR Confirms substituent positionsδ 7.4–8.2 ppm (pyridine protons)
Mass Spectrometry Verifies molecular weightm/z 270.17 (M+H⁺)
X-ray Crystallography Resolves 3D conformationBond angles: ~120° for pyridine ring
TLC Purity assessmentRf = 0.39–0.44 (silica gel, EtOAc)

Advanced Tip : Computational chemistry (e.g., DFT calculations) can predict electronic properties and stability .

How does the substitution pattern on the pyridine and piperazine rings influence the compound's biological activity?

Advanced Research Question
Substituents critically modulate interactions with biological targets:

  • Bromine Position : 6-Bromo on pyridine enhances electrophilicity, facilitating nucleophilic substitution in receptor binding .
  • Piperazine Methyl Group : Improves lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
  • Comparative Data :
    • Analogues with 4-methylpiperazine show higher serotonin receptor affinity vs. unsubstituted derivatives .
    • Pyridine bromination at position 6 increases antimicrobial efficacy compared to position 2 .

Q. Methodological Approach :

  • Perform structure-activity relationship (SAR) studies using halogen-substituted analogues.
  • Use molecular docking to predict binding modes with target proteins (e.g., dopamine D3 receptors) .

What strategies can resolve contradictions in reported biological activities of piperazine derivatives?

Advanced Research Question
Discrepancies often arise from structural variations or experimental design:

  • Key Variables to Compare :
    • Substituent Effects : E.g., 4-methylpiperazine vs. 4-ethylpiperazine alters solubility and receptor selectivity .
    • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or concentrations (µM vs. nM) .
  • Resolution Strategies :
    • Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
    • Use isotopically labeled compounds (e.g., deuterated analogues) to track metabolic stability .

What are the recommended safety protocols for handling brominated piperazine derivatives?

Basic Research Question
Safety measures are critical due to potential toxicity:

  • Handling :
    • Use PPE (gloves, goggles) to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of dust/aerosols .
  • Disposal :
    • Neutralize waste with 10% sodium bicarbonate before disposal.
    • Engage licensed waste management services for halogenated organics .

How can computational chemistry predict the interaction of this compound with biological targets?

Advanced Research Question
Computational tools provide mechanistic insights:

  • Molecular Dynamics (MD) Simulations : Model binding stability with receptors (e.g., serotonin 5-HT₂A) over 100-ns trajectories .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonding with pyridine-N) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., logP = 2.1) and CYP450 metabolism risks .

Validation : Cross-check computational results with in vitro assays (e.g., radioligand binding studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.